An In-Depth Technical Guide to 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS 1344145-36-3): A Key Intermediate in the Synthesis of Nirmatrelvir
An In-Depth Technical Guide to 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS 1344145-36-3): A Key Intermediate in the Synthesis of Nirmatrelvir
Introduction: Strategic Importance in Antiviral Drug Development
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, designated by CAS number 1344145-36-3, is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of Nirmatrelvir (PF-07321332), the active protease inhibitor component of the oral antiviral medication Paxlovid™. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development.
The molecular architecture of this intermediate is noteworthy, combining a fluorinated pyridine ring with a strained four-membered cyclobutanone ring bearing a quaternary nitrile center. Each of these structural motifs imparts specific properties that are crucial for the synthesis of the final drug substance. The fluoropyridine moiety is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[1][2] The strained cyclobutane ring provides a three-dimensional scaffold, while the ketone and nitrile functionalities offer reactive handles for subsequent chemical transformations.
This document will detail the synthesis, characterization, and chemical properties of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, providing a comprehensive resource for its application in complex organic synthesis.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1344145-36-3 | [3][4] |
| Molecular Formula | C₁₀H₇FN₂O | [3][4] |
| Molecular Weight | 190.18 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [3][5] |
| Storage | Room Temperature | [3][5] |
Synthesis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions. While the specific, detailed experimental protocol is proprietary and often found within patent literature, a representative synthetic pathway can be constructed based on established chemical principles and information disclosed in patents related to the synthesis of Nirmatrelvir, such as WO2021250648A1.[6][7] The synthesis logically proceeds in two main stages: the preparation of the requisite starting materials and the subsequent coupling to form the target molecule.
Stage 1: Preparation of Key Starting Materials
1. 3-Oxocyclobutanecarbonitrile:
This strained cyclic ketone is a crucial precursor. Its synthesis can be achieved through various reported methods. One common approach involves the cycloaddition of ketene with acrylonitrile, followed by hydrolysis. A more contemporary and scalable synthesis might involve the cyclization of a suitably substituted linear precursor. For the purpose of this guide, we will consider it a commercially available or readily synthesized starting material.
2. 2-Chloro-3-fluoropyridine:
This substituted pyridine is another essential starting material. It can be prepared from 2-chloro-3-aminopyridine via a diazotization reaction in the presence of a fluoride source, such as copper fluoride, which offers a milder alternative to anhydrous hydrogen fluoride.[8]
Stage 2: Nucleophilic Aromatic Substitution to Yield the Title Compound
The core transformation involves the coupling of 3-oxocyclobutanecarbonitrile with 2-chloro-3-fluoropyridine via a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the chloro-substituted position for nucleophilic attack.
Figure 1: General synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol (Representative):
Disclaimer: This protocol is a representative procedure based on established chemical principles and may require optimization. All work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.
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Preparation of the Nucleophile: To a solution of 3-oxocyclobutanecarbonitrile (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH, 1.1 equivalents) or lithium diisopropylamide (LDA, 1.1 equivalents) is added portion-wise at a reduced temperature (e.g., 0 °C or -78 °C for LDA). The reaction mixture is stirred for a specified period (e.g., 30-60 minutes) to ensure complete deprotonation and formation of the corresponding enolate. The choice of base and temperature is critical to prevent self-condensation or other side reactions.
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Nucleophilic Aromatic Substitution: To the solution of the in situ generated nucleophile, a solution of 2-chloro-3-fluoropyridine (1.0-1.2 equivalents) in the same anhydrous solvent is added dropwise, maintaining the reduced temperature.
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Reaction Progression and Work-up: The reaction mixture is allowed to slowly warm to room temperature and stirred for a period of time until reaction completion is observed by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
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Final Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile as a solid.
Analytical Characterization
Thorough characterization of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is essential to confirm its identity and purity. The following analytical techniques are typically employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, which would be influenced by the fluorine substituent, as well as the methylene protons of the cyclobutane ring. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon bearing the nitrile group, the carbonyl carbon of the ketone, the carbons of the cyclobutane ring, and the carbons of the fluoropyridine ring. The carbon signals of the pyridine ring would show coupling with the fluorine atom.
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¹⁹F NMR: The fluorine NMR spectrum would exhibit a signal corresponding to the single fluorine atom on the pyridine ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile (C≡N) stretching vibration (typically around 2250 cm⁻¹) and the ketone (C=O) stretching vibration (typically around 1780 cm⁻¹ for a strained cyclobutanone).
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound. A suitable column and mobile phase are chosen to achieve good separation of the target compound from any impurities or starting materials.
Chemical Reactivity and Applications in Drug Synthesis
The chemical reactivity of 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is dictated by its key functional groups: the ketone, the nitrile, and the fluoropyridine ring.
The primary application of this compound is as a precursor to a key fragment of Nirmatrelvir. The ketone functionality of the cyclobutane ring is the key reactive site for the subsequent steps in the synthesis of the antiviral drug. It can undergo a variety of transformations, such as reduction to an alcohol or conversion to a different functional group, which is a critical step in the construction of the final complex molecule.
The nitrile group is a stable "warhead" that plays a crucial role in the mechanism of action of Nirmatrelvir by forming a covalent bond with the cysteine residue in the active site of the SARS-CoV-2 main protease.
Figure 2: Conceptual pathway illustrating the role of the title compound in Nirmatrelvir synthesis.
Conclusion
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a sophisticated and indispensable chemical entity in the synthesis of the groundbreaking antiviral agent, Nirmatrelvir. Its synthesis, while challenging, relies on well-established principles of organic chemistry. A thorough understanding of its properties, synthesis, and reactivity is paramount for researchers and developers working on scalable and efficient manufacturing processes for this life-saving medication. This guide provides a foundational understanding of this key intermediate, empowering scientists to leverage its potential in the ongoing efforts to combat viral diseases.
References
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1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 18, 2026, from [Link]
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Cotrim, B. A., & Barros, J. C. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. Australian Journal of Chemistry, 75(7), 487-491. Retrieved from [Link]
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1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. (n.d.). Appretech Scientific Limited. Retrieved January 18, 2026, from [Link]
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2-Chloro-3-fluoropyridine: A Versatile Building Block for Drug Discovery. (2025, October 10). PharmaCompass. Retrieved from [Link]
- Owen, D. R., Pettersson, M. Y., Reese, M. R., Sammons, M. F., Tuttle, J. B., & Verhoest, P. R. (2021). Nitrile-containing antiviral compounds. WO2021250648A1.
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Nitrile-containing antiviral compounds. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- Preparing method of 2-chloro-3-fluoropyridine. (n.d.). Google Patents.
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